An In-depth Technical Guide to tert-Butyl (6-methylpyridin-2-yl)carbamate (CAS No. 90101-22-7)
An In-depth Technical Guide to tert-Butyl (6-methylpyridin-2-yl)carbamate (CAS No. 90101-22-7)
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Protected Pyridine Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of introduction, and facile, orthogonal cleavage under acidic conditions. When applied to heterocyclic scaffolds, such as pyridine, it unlocks a versatile platform for targeted chemical modifications. This guide provides an in-depth technical overview of tert-Butyl (6-methylpyridin-2-yl)carbamate, a key building block in the synthesis of a variety of biologically active compounds. Its unique combination of a nucleophilic amino group masked as a stable carbamate and a strategically positioned methyl group on the pyridine ring makes it a valuable intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document will delve into its physicochemical properties, detailed synthesis protocols, and its pivotal role in drug discovery, offering a comprehensive resource for professionals in the field.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of tert-Butyl (6-methylpyridin-2-yl)carbamate
| Property | Value | Source |
| CAS Number | 90101-22-7 | ChemScene[1] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | ChemScene[1] |
| Molecular Weight | 208.26 g/mol | ChemScene[1] |
| Appearance | White to off-white solid | Generic Supplier Data |
| Purity | ≥98% | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 51.22 Ų | ChemScene[1] |
| logP | 2.73702 | ChemScene[1] |
| Storage | Store at room temperature | ChemScene[1] |
Safety and Handling:
According to the Safety Data Sheet (SDS), tert-Butyl (6-methylpyridin-2-yl)carbamate is classified with the following hazards:
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Acute toxicity, oral (Category 4)
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Skin corrosion/irritation (Category 2)
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Serious eye damage/eye irritation (Category 2A)
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Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.
Synthesis and Mechanistic Insights
The synthesis of tert-Butyl (6-methylpyridin-2-yl)carbamate is a prime example of the widely employed Boc-protection of an amino group. The parent amine, 2-amino-6-methylpyridine, serves as the nucleophile that attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).
Reaction Mechanism: Boc Protection of 2-amino-6-methylpyridine
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic nitrogen of 2-amino-6-methylpyridine attacks one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate anion, which subsequently decomposes to carbon dioxide and a tert-butoxide anion. The tert-butoxide then deprotonates the newly formed carbamate to yield the final product.
Caption: General workflow for the Boc protection of 2-amino-6-methylpyridine.
Detailed Experimental Protocol
The following protocol is a representative procedure for the Boc protection of an aminopyridine derivative, adapted from established methodologies.[2]
Materials:
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2-amino-6-methylpyridine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA)
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1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
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1-Hydroxybenzotriazole (HOBT)
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Tetrahydrofuran (THF), anhydrous
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Ethyl acetate
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Water
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Brine
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous THF.
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Addition of Reagents: To the stirred solution, add EDCI (1.5-3.0 eq), HOBT (0.05-0.1 eq), triethylamine (1.5-3.0 eq), and di-tert-butyl dicarbonate (1.5-2.0 eq).
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Reaction: Stir the reaction mixture at room temperature for 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure tert-Butyl (6-methylpyridin-2-yl)carbamate.
Causality in Experimental Choices:
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Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen.
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Anhydrous Solvent: Water can hydrolyze Boc₂O and compete with the amine as a nucleophile, reducing the yield of the desired product.
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EDCI/HOBT: While not always necessary for Boc protection, the inclusion of coupling agents like EDCI and an activator like HOBT can enhance the reaction rate and yield, particularly for less nucleophilic amines.[2]
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Triethylamine: Acts as a base to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the product.
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Column Chromatography: A standard purification technique to separate the desired product from unreacted starting materials and byproducts.
Applications in Drug Discovery and Medicinal Chemistry
The true value of tert-Butyl (6-methylpyridin-2-yl)carbamate lies in its utility as a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry. The Boc-protected amino group allows for selective functionalization at other positions of the pyridine ring, followed by deprotection to reveal the free amine for subsequent coupling reactions.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, most notably cancer.[3] Consequently, kinase inhibitors are a major focus of modern drug discovery. The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the kinase active site.
tert-Butyl (6-methylpyridin-2-yl)carbamate serves as a precursor to this critical pharmacophore. The synthetic strategy often involves an initial coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, at a different position on the pyridine ring, followed by the deprotection of the Boc group to unmask the 2-amino functionality.
Caption: Synthetic utility in kinase inhibitor development.
While specific examples detailing the use of CAS No. 90101-22-7 are often proprietary, the literature contains numerous instances of closely related analogues being used in the synthesis of potent kinase inhibitors. For example, tert-butyl carbamate protected aminopyridines are key intermediates in the synthesis of inhibitors for IRAK4 and orexin receptors.[4]
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks / Signals |
| ¹H NMR | - Singlet for the 9 protons of the tert-butyl group (~1.5 ppm)- Singlet for the 3 protons of the methyl group (~2.4 ppm)- Signals for the 3 aromatic protons on the pyridine ring (~6.7-7.8 ppm)- Broad singlet for the N-H proton |
| ¹³C NMR | - Signal for the quaternary carbon of the tert-butyl group (~80 ppm)- Signal for the methyl carbons of the tert-butyl group (~28 ppm)- Signal for the methyl group on the pyridine ring (~24 ppm)- Signals for the carbons of the pyridine ring (~110-158 ppm)- Signal for the carbonyl carbon of the carbamate (~153 ppm) |
| IR (Infrared Spectroscopy) | - N-H stretching vibration (~3300-3400 cm⁻¹)- C-H stretching vibrations (~2900-3000 cm⁻¹)- C=O stretching vibration of the carbamate (~1700-1725 cm⁻¹)- C-N stretching vibrations (~1250-1350 cm⁻¹) |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight (208.26 g/mol )- Characteristic fragmentation pattern showing the loss of the tert-butyl group or isobutylene. |
Conclusion
tert-Butyl (6-methylpyridin-2-yl)carbamate is a strategically important building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with a straightforward and high-yielding synthesis, make it an attractive intermediate for the construction of complex molecular targets. The Boc-protected amino group provides a robust and orthogonal handle for the selective functionalization of the pyridine ring, a scaffold of immense importance in drug discovery, particularly in the development of kinase inhibitors. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to effectively and safely utilize this valuable compound in their synthetic endeavors.
References
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Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025). ResearchGate. [Link]
- Supporting Information for publications on tert-butyl carbamate derivatives. Various scientific journals. (Note: Specific citation would be to a paper with the actual data, this is a placeholder for the type of source).
- tert-Butyl (6-methylpyridin-2-yl)
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tert-Butyl (6-acetylpyridin-3-yl)carbamate. MySkinRecipes. [Link]
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tert-Butyl carbamate. NIST WebBook. [Link]
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Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
- BOC protection method for aminopyridine.
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tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]
